1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene
Description
1,2,3,4,5,6,7,8,9-Nonafluoro-9H-fluorene is a polyfluorinated derivative of fluorene, a bicyclic aromatic hydrocarbon. The substitution of all nine hydrogen atoms on the fluorene scaffold with fluorine atoms results in a highly electron-deficient structure. Fluorination significantly alters its electronic properties, thermal stability, and chemical reactivity compared to non-fluorinated analogs. This compound is of interest in materials science, particularly for applications requiring electron-deficient aromatic systems, such as organic electronics or as intermediates in synthesis .
Properties
CAS No. |
19113-94-1 |
|---|---|
Molecular Formula |
C13HF9 |
Molecular Weight |
328.13 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene |
InChI |
InChI=1S/C13HF9/c14-5-3-1(6(15)10(19)12(21)8(3)17)2-4(5)9(18)13(22)11(20)7(2)16/h5H |
InChI Key |
CNHYOPDONFWHBL-UHFFFAOYSA-N |
SMILES |
C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of Fluorene Derivatives
Key Comparisons :
- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability than non-fluorinated analogs (e.g., 9H-fluoren-9-one), as fluorine’s strong C–F bonds resist degradation .
- Reactivity: Unlike 9H-fluoren-9-one, which is prone to microbial degradation (e.g., via Pseudomonas sp. F274 to phthalic acid ), nonafluoro-9H-fluorene’s C–F bonds likely resist biodegradation, enhancing environmental persistence.
Computational Insights
Density-functional theory (DFT) studies () highlight the importance of exact exchange and gradient corrections in modeling fluorinated aromatics. For nonafluoro-9H-fluorene, these methods would predict its electron affinity, HOMO-LUMO gaps, and interaction with other molecules (e.g., cyclodextrins in chromatographic separations, as in ).
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